molecular formula C12H18N4O3 B1432593 tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate CAS No. 1521278-83-0

tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No.: B1432593
CAS No.: 1521278-83-0
M. Wt: 266.3 g/mol
InChI Key: FOWJATOFZILRQF-UHFFFAOYSA-N
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Description

Tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate: is a chemical compound with the molecular formula C₁₂H₁₈N₄O₃

Preparation Methods

Synthetic Routes and Reaction Conditions: : The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyrazolopyridine derivative with tert-butyl carbamate in the presence of a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-Dimethylaminopyridine).

Industrial Production Methods: : On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions: : Tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : For oxidation reactions, common reagents include hydrogen peroxide (H₂O₂) and various oxidizing agents. Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH₄). Substitution reactions can be carried out using nucleophiles and electrophiles under appropriate conditions.

Major Products Formed: : The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carbonyl compounds, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: : In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazolopyridine core is valuable in the development of new chemical entities.

Biology: : The compound has shown potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. These properties make it a candidate for further research in drug discovery and development.

Medicine: : In the medical field, tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate may be explored for its therapeutic potential. Its ability to interact with various biological targets can lead to the development of new treatments for diseases.

Industry: : In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The pyrazolopyridine core can bind to various receptors and enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds: : Some similar compounds include Tert-butyl 3-bromo-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate and Tert-butyl 3-amino-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate [_{{{CITATION{{{_4{Tert-butyl 3-bromo-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo 4,3-c ....

Uniqueness: : Tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate is unique in its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties compared to other pyrazolopyridine derivatives.

Properties

IUPAC Name

tert-butyl 3-carbamoyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-12(2,3)19-11(18)16-5-4-8-7(6-16)9(10(13)17)15-14-8/h4-6H2,1-3H3,(H2,13,17)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWJATOFZILRQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
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tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
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tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
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tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
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tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
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tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate

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